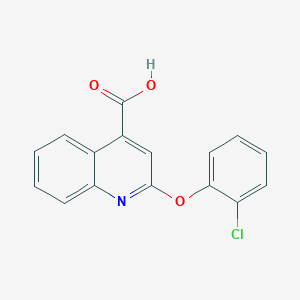

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties . This particular compound features a quinoline core substituted with a 2-chlorophenoxy group at the second position and a carboxylic acid group at the fourth position.

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like histone deacetylases (hdacs) .

Mode of Action

Quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid, have been found to inhibit hdacs . They interact with these enzymes, leading to changes in gene expression and cellular function .

Biochemical Pathways

Inhibition of hdacs by quinoline derivatives can affect various cellular processes, including cell cycle progression, differentiation, and apoptosis .

Pharmacokinetics

The lipophilicity of similar compounds has been found to influence their activity .

Result of Action

Hdac inhibitors, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been found to induce g2/m cell cycle arrest and promote apoptosis .

Biochemische Analyse

Biochemical Properties

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HELA cell lines, certain derivatives of quinoline-4-carboxylic acid exhibited cytotoxicity, indicating their potential as anticancer agents . The compound’s ability to alter gene expression and metabolic pathways further underscores its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of alkaline phosphatases by binding to their active sites, thereby preventing their normal enzymatic activity . This inhibition can lead to changes in cellular processes, such as dephosphorylation of key signaling molecules, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, making it suitable for long-term experiments

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound’s influence on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular distribution can aid in the development of targeted therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

Introduction of the 2-Chlorophenoxy Group: The 2-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Substitution: Various nucleophiles (e.g., amines, thiols); typically carried out in polar aprotic solvents under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups replacing the 2-chlorophenoxy group.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylquinoline-4-carboxylic acid

- 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

- 4-Hydroxy-2-quinolones

Uniqueness

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives. This structural feature can influence the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for further research and development .

Biologische Aktivität

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClO3, with a molecular weight of approximately 248.66 g/mol. The compound features a quinoline ring system substituted with a chlorophenoxy group and a carboxylic acid functional group, which is critical for its biological activity.

1. Antibacterial Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. In a study evaluating various compounds, this compound was tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that this compound showed promising antibacterial effects, particularly against S. aureus with an MIC of 64 μg/mL, outperforming several known antibiotics like ampicillin and gentamycin in some cases .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

2. Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. In vitro studies have shown that it exhibits moderate activity against various fungal strains, although specific MIC values were not as competitive as those observed for bacterial strains.

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A notable study reported that related quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound might share similar mechanisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The carboxylic acid group may enhance solubility and facilitate interactions with cellular membranes, while the quinoline moiety can participate in π-π stacking interactions with DNA or proteins involved in cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in treating infections and cancers:

- Antibacterial Efficacy : A comparative study showed that modified quinoline derivatives exhibited enhanced antibacterial activity against MRSA compared to traditional antibiotics.

- Anticancer Research : Research on quinoline derivatives indicated that they could effectively inhibit the growth of breast cancer cells through apoptosis induction mechanisms.

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNBKFOIZFHRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.